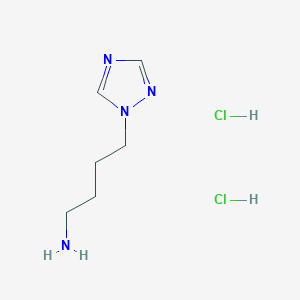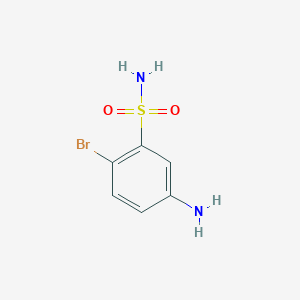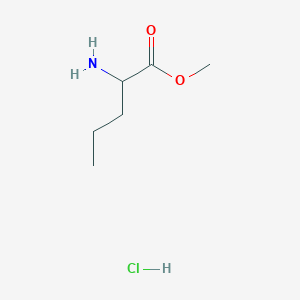![molecular formula C9H12N4O2S B3039332 6-(羧甲基)-3-丙基-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪 CAS No. 1017422-92-2](/img/structure/B3039332.png)
6-(羧甲基)-3-丙基-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪
描述
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives are a class of heterocyclic compounds that have attracted significant attention due to their wide range of biological activities . They are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular properties .
Synthesis Analysis
The synthesis of these compounds often involves the reaction of dibenzoylacetylene and triazole derivatives . An efficient and straightforward methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole, triazolo[1,5-a]pyrimidine and triazolo[3,4-b][1,3,4]thiadiazine has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .科学研究应用
Anticancer Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has shown promising anticancer activities against several human cancer cell lines . For instance, some derivatives of this compound exhibited better cytotoxic activities against MDA-MB-231 (a breast cancer cell line) than the drug Erlotinib .
Antimicrobial Activity
These compounds have also demonstrated antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.
Analgesic and Anti-inflammatory Activities
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to possess analgesic and anti-inflammatory activities . This suggests their potential use in pain management and treatment of inflammatory conditions.
Antioxidant Activity
These compounds have shown antioxidant properties , which could be beneficial in the prevention and treatment of diseases caused by oxidative stress.
Antiviral Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have demonstrated antiviral properties . This suggests their potential use in the development of new antiviral drugs.
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This enzyme inhibition activity suggests their potential use in the treatment of diseases related to these enzymes.
Antitubercular Agents
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown activity against tuberculosis . This suggests their potential use in the development of new antitubercular drugs.
Drug Design and Discovery
The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .
作用机制
Target of Action
The compound, also known as 2-(3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid or 6-(Carboxymethyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, has been found to interact with a variety of targets. These include PARP-1 and EGFR , which are important in the regulation of DNA repair and cell proliferation, respectively. The compound also shows inhibitory activity against α-glucosidase , an enzyme involved in carbohydrate metabolism.
Mode of Action
The compound interacts with its targets in a way that modulates their activity. For instance, it exhibits promising dual enzyme inhibition of PARP-1 and EGFR . This means it can bind to these enzymes and reduce their activity, thereby affecting the processes they regulate. In the case of α-glucosidase, the compound acts as an inhibitor , preventing the enzyme from breaking down carbohydrates into glucose.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By inhibiting PARP-1, it can disrupt the DNA repair process, leading to the accumulation of DNA damage and potentially inducing cell death . Its inhibition of EGFR can affect cell proliferation, potentially slowing the growth of cancer cells . The inhibition of α-glucosidase can affect carbohydrate metabolism, potentially reducing the absorption of glucose and thus having implications for blood sugar control .
Pharmacokinetics
These studies often involve in silico modeling to predict how the compound might be absorbed and distributed in the body, how it might be metabolized, and how it might be excreted .
Result of Action
The compound’s action on its targets can lead to a variety of cellular effects. For instance, it has been found to induce apoptosis in MDA-MB-231 cells, a type of breast cancer cell . This involves upregulation of genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, and downregulation of the Bcl2 gene . These genes are involved in the regulation of apoptosis, a process of programmed cell death.
属性
IUPAC Name |
2-(3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-2-3-7-10-11-9-13(7)12-6(5-16-9)4-8(14)15/h2-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSMXKDBZJPHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1N=C(CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169536 | |
| Record name | 3-Propyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Carboxymethyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
CAS RN |
1017422-92-2 | |
| Record name | 3-Propyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-6-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017422-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Propyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-(Benzo[d]thiazol-2-yl)picolinic acid](/img/structure/B3039252.png)









